molecular formula C15H28O4 B073505 Diethyl octylmalonate CAS No. 1472-85-1

Diethyl octylmalonate

Cat. No.: B073505
CAS No.: 1472-85-1
M. Wt: 272.38 g/mol
InChI Key: YZYBVYGISZANLI-UHFFFAOYSA-N
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Description

Diethyl octylmalonate is an organic compound with the molecular formula C15H28O4. It is a diethyl ester of octylmalonic acid, characterized by its clear, colorless liquid form. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl octylmalonate can be synthesized through the alkylation of diethyl malonate with octyl halides. The reaction typically involves the use of sodium ethoxide as a base in an ethanol solvent. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl octylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Alkylation: Higher alkylated malonates.

    Hydrolysis: Octylmalonic acid, ethanol.

    Decarboxylation: Octyl acetate.

Scientific Research Applications

Diethyl octylmalonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of diethyl octylmalonate involves its reactivity as a malonate ester. The compound can undergo nucleophilic substitution reactions, where the methylene group between the ester groups acts as a nucleophile.

Comparison with Similar Compounds

Uniqueness: Diethyl octylmalonate is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic properties and steric effects .

Biological Activity

Diethyl octylmalonate (DEOM) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of DEOM's effects on biological systems.

This compound is classified as a malonate ester, with the molecular formula C15H28O4C_{15}H_{28}O_4 and a molar mass of 284.39 g/mol. Its structure consists of two ethyl groups and an octyl chain attached to a malonate backbone, which contributes to its lipophilicity and potential interactions with biological membranes.

Research has indicated that DEOM may exert its biological effects through several mechanisms:

  • Inhibition of Mitochondrial Function : DEOM has been shown to inhibit mitochondrial succinate transport, leading to the accumulation of succinate within cells. This disruption can affect cellular respiration and energy production, which may have implications in metabolic diseases and cancer treatment .
  • Antioxidant Activity : Some studies suggest that DEOM may possess antioxidant properties, potentially mitigating oxidative stress in various cellular contexts. The specific pathways through which DEOM acts as an antioxidant are still under investigation .
  • Modulation of Immune Responses : DEOM has been implicated in modulating immune responses, particularly in the context of inflammation. Its effects on metabolic pathways in immune cells may influence their polarization and function during inflammatory responses .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Mitochondrial Inhibition Inhibits mitochondrial succinate transport; leads to succinate accumulation and altered metabolism .
Antioxidant Effects Potentially reduces oxidative stress; specific mechanisms are being explored .
Immune Modulation Influences immune cell metabolism and polarization, impacting inflammatory responses .

Case Studies

  • Mitochondrial Dysfunction in Disease Models :
    A study demonstrated that DEOM's inhibition of mitochondrial succinate transport led to increased levels of reactive oxygen species (ROS) in macrophages infected with Mycobacterium tuberculosis. This suggests that DEOM could play a role in exacerbating oxidative stress during infections, highlighting its dual role as both a potential therapeutic agent and a compound that may contribute to pathology under certain conditions .
  • Effects on Immune Cell Metabolism :
    Research involving human mesenchymal stem cells (hMSCs) indicated that treatment with DEOM altered their metabolic profile, enhancing indoleamine 2,3-dioxygenase (IDO) production under hypoxic conditions. This finding points to the compound's potential in modulating immune responses through metabolic reprogramming, which could have therapeutic implications in immunotherapy .
  • Antioxidant Studies :
    In vitro studies have suggested that DEOM may exhibit antioxidant properties by scavenging free radicals and reducing lipid peroxidation. These effects could be beneficial in protecting against oxidative damage in various cellular models .

Properties

IUPAC Name

diethyl 2-octylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-4-7-8-9-10-11-12-13(14(16)18-5-2)15(17)19-6-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYBVYGISZANLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291209
Record name Diethyl octylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472-85-1
Record name Diethyl octylmalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl octylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

200 ml of ethanol was put in a 1-liter four-necked flask, 7.6 g of metal sodium cut into pieces was put therein portionwise to prepare sodium ethoxide. To this were added dropwise 54.6 g of diethyl malonate and then 63.9 g of octyl bromide. Thereafter, the mixture was refluxed for 3 hours. Then, the most part of ethanol was distilled away under the atmospheric pressure, 200 ml of water was added, and the mixture was extracted with 250 ml of ether. The ether solution was dried over sodium sulfate, ether was distilled away, and the residue was distilled under reduced pressure to give 72.1 g of a colorless oily substance (b.p. 111° C./2 mmHg). Yield 85%.
[Compound]
Name
metal
Quantity
7.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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54.6 g
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reactant
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63.9 g
Type
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200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 10 liter-reaction vessel, 143 g (6.2 mol(M)) of metal sodium which had been cut small was added to 3.1 liters of anhydrous ethanol and dissolved therein. To the solution, 1025 g (6.4M) of diethyl malonate was added dropwise in 30 minutes at 40°-50° C. and 1200 g (6.2M) of n-octylbromide was further added thereto in 10 minutes at 40°-50° C., followed by heat-refluxing for 3 hours. After the reaction, about 2.5 liters of ethanol was distilled off from the reaction mixture. 2.5 liters of water was added to the residue and 2 liters of benzene was further added thereto to effect extraction. After the benzene layer was washed with saturated aqueous solution of common salt until the benzene layer showed neutrality, the resultant mixture was dried with anhydrous sodium sulfate, followed by distilling-off of benzene to obtain 1333 g of a crude product of diethyl 2-octylmalonate (Yield: 79%).
[Compound]
Name
( M )
Quantity
6.2 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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1025 g
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1200 g
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3.1 L
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Synthesis routes and methods III

Procedure details

n-Octylbromide (193 g, 1 m) was slowly added to a mixture of 25% sodium methoxide solution (216 g, 1 m), diethyl malonate (160 g, 1 m) and methanol (1 l) with stirring at room temperature. The resulting mixture was refluxed until neutral to litmus (about 24 hours). The solvent was stripped off and the residue was filtered and washed with chloroform. The filtrate was evaporated to remove chloroform and the residue was vacuum-distilled to yield diethyl n-octylmalonate (180 g, 66%) bp 105°-115° C./0.5-0.7 mm.
Quantity
193 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
216 g
Type
reactant
Reaction Step One
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160 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

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